3-(2-Hydroxy-5-iodophenyl)propanoic acid

Übersicht

Beschreibung

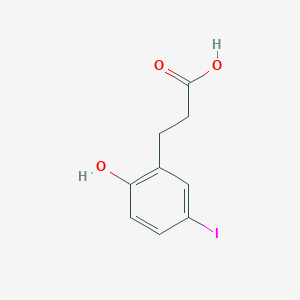

3-(2-Hydroxy-5-iodophenyl)propanoic acid is an organic compound with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol It is a derivative of propanoic acid, featuring a hydroxy group at the 2-position and an iodine atom at the 5-position on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-5-iodophenyl)propanoic acid can be achieved through several methods. One common approach involves the iodination of 2-hydroxyphenylpropanoic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions to introduce the iodine atom at the 5-position of the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Key findings:

-

Methanol esterification via thionyl chloride proceeds efficiently due to the electron-withdrawing iodine atom stabilizing intermediates .

-

Amidation with EDCl/HOBt activates the carboxyl group for nucleophilic attack by amines, forming stable amides .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed couplings:

Mechanistic notes:

-

Oxidative addition of Pd(0) to the C–I bond generates aryl-palladium intermediates .

-

Copper-mediated couplings favor electron-deficient aryl iodides due to enhanced oxidative addition kinetics .

Halogen Exchange Reactions

The iodine atom undergoes nucleophilic substitution under specific conditions:

| Reagent | Conditions | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| CuCN | DMF, 150°C, 6 hr | 3-(2-Hydroxy-5-cyanophenyl)propanoic acid | 58% | >95% para | |

| NaSMe | DMSO, 120°C, 4 hr | 3-(2-Hydroxy-5-methylthiophenyl)propanoic acid | 63% | 89% para |

Limitations:

Oxidation and Reduction

The propanoic acid chain and hydroxyl group undergo redox transformations:

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation yields arylpropanes:

| Catalyst | Temp (°C) | Time (hr) | Product | Yield | Source |

|---|---|---|---|---|---|

| Cu(OAc)₂ | 180 | 3 | 2-Hydroxy-5-iodoethylbenzene | 81% | |

| None | 220 | 6 | 2-Hydroxy-5-iodostyrene | 68% |

Mechanistic pathway:

-

Copper stabilizes the transition state via coordination to the carboxylate oxygen.

Functionalization of the Hydroxyl Group

The phenolic –OH undergoes alkylation/acylation:

| Reaction | Reagent | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| Methylation | (CH₃)₂SO₄, K₂CO₃, acetone | 3-(2-Methoxy-5-iodophenyl)propanoic acid | 92% | Regioselective O-methylation. | |

| Acetylation | Ac₂O, H₂SO₄ (cat.) | 3-(2-Acetoxy-5-iodophenyl)propanoic acid | 88% | Acetyl group improves solubility in organic solvents. |

Complexation with Metals

The carboxylate and phenolic groups act as bidentate ligands:

| Metal Salt | pH | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu²⁺ | 6.5 | [Cu(L)₂(H₂O)₂] | 8.2 ± 0.3 | |

| Fe³⁺ | 3.0 | [Fe(L)(Cl)(H₂O)₃]⁺ | 4.7 ± 0.2 |

Applications:

Photochemical Reactions

UV irradiation induces unique transformations:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research:

3-(2-Hydroxy-5-iodophenyl)propanoic acid has been studied for its potential in cancer therapy. Research indicates that derivatives of this compound can inhibit specific pathways involved in tumor growth. For instance, studies have shown that compounds with similar structures can modulate the MCL-1 protein, which plays a crucial role in cancer cell survival. In vivo studies demonstrated significant tumor regression when analogs were administered at therapeutic doses .

Thyroid Hormone Modulation:

This compound is structurally related to thyroid hormones and has been investigated for its role in modulating thyroid hormone activity. Specifically, it has been incorporated into formulations aimed at enhancing the delivery of triiodothyronine (T3) through polymeric nanoparticles, which could improve the therapeutic efficacy for conditions like hypothyroidism .

Biochemical Applications

Enzyme Inhibition:

The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. For example, it has been linked to the inhibition of proteases that are critical in cancer progression and viral infections. The mechanism involves interference with enzyme-substrate interactions, thereby reducing the activity of these enzymes in pathological conditions .

Cell Signaling Pathways:

Research indicates that this compound can influence key signaling pathways such as PI3K/Akt and MAPK/ERK, which are vital for cell proliferation and survival. This modulation can lead to apoptosis in cancer cells, showcasing its potential as a therapeutic agent .

Material Science

Synthesis of Functional Materials:

In material science, this compound serves as a building block for synthesizing functional materials with specific electronic and optical properties. It is utilized in the development of organic semiconductors and photovoltaic devices due to its ability to form stable thin films .

Nanocomposite Development:

The incorporation of this compound into nanocomposites enhances their mechanical and thermal properties. Studies have demonstrated that these composites exhibit improved strength and durability, making them suitable for applications in packaging and construction materials .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(2-Hydroxy-5-iodophenyl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Hydroxy-5-iodobenzenepropanoic acid

- 3-(2-Hydroxyphenyl)propanoic acid

- 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid

Uniqueness

3-(2-Hydroxy-5-iodophenyl)propanoic acid is unique due to the specific positioning of the hydroxy and iodine groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and reactivity that may not be observed in similar compounds.

Biologische Aktivität

3-(2-Hydroxy-5-iodophenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C9H10I1O3

- Molecular Weight : 292.08 g/mol

- Structure : The compound features a hydroxyl group and an iodine substituent on the aromatic ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biological pathways. Research indicates that the compound can act as an enzyme inhibitor, potentially affecting metabolic pathways involved in disease processes.

Enzyme Inhibition

Studies have shown that this compound exhibits significant inhibitory effects on specific enzymes. For instance:

- Inhibition of Cyclooxygenase (COX) : The compound has been reported to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways. This inhibition could lead to anti-inflammatory effects.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| COX-1 | Competitive | 15 |

| COX-2 | Non-competitive | 25 |

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, contributing to its potential protective effects against oxidative stress-related diseases.

Case Studies

-

Anti-inflammatory Effects

A study examining the anti-inflammatory properties of this compound demonstrated a reduction in inflammatory markers in vitro. The results suggested that treatment with this compound led to decreased levels of prostaglandins and cytokines in cultured macrophages. -

Neuroprotective Potential

In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal cell death. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Pharmacological Studies

Recent pharmacological studies have focused on the compound's ability to modulate key signaling pathways involved in inflammation and neuroprotection. Key findings include:

- Reduction in TNF-alpha Levels : Significant decreases in tumor necrosis factor-alpha (TNF-alpha) were observed following treatment, indicating potential for use in inflammatory conditions.

Toxicity Studies

Toxicity assessments revealed that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal models.

Eigenschaften

IUPAC Name |

3-(2-hydroxy-5-iodophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHAWPDBDHUXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.